N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide
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Overview
Description
N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C9H13BrN2O2S. It is known for its unique structure, which includes a bromothiophene ring and a tert-butoxy group attached to a carbohydrazide moiety. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide typically involves the reaction of 4-bromothiophene-2-carboxylic acid with tert-butyl carbazate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene ring to a thiophene ring.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The bromothiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbohydrazide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorothiophen-2-yl)(tert-butoxy)carbohydrazide
- N-(4-fluorothiophen-2-yl)(tert-butoxy)carbohydrazide
- N-(4-iodothiophen-2-yl)(tert-butoxy)carbohydrazide
Uniqueness
N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, making it valuable in the design of novel compounds with unique biological and chemical properties.
Properties
CAS No. |
2758005-54-6 |
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Molecular Formula |
C9H13BrN2O2S |
Molecular Weight |
293.18 g/mol |
IUPAC Name |
tert-butyl N-amino-N-(4-bromothiophen-2-yl)carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(11)7-4-6(10)5-15-7/h4-5H,11H2,1-3H3 |
InChI Key |
DJGVVDIVOKBCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=CS1)Br)N |
Purity |
95 |
Origin of Product |
United States |
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